molecular formula C20H20O4 B13942933 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione CAS No. 64011-60-5

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione

Cat. No.: B13942933
CAS No.: 64011-60-5
M. Wt: 324.4 g/mol
InChI Key: TUQHFOIYOQNQOA-UHFFFAOYSA-N
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Description

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione is an organic compound with the molecular formula C20H20O4 It is characterized by the presence of two 4-methylphenoxy groups attached to a cyclohexane-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione typically involves the reaction of 2,5-dihydroxycyclohexane-1,4-dione with 4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diol groups.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexane-1,4-diol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing its biological activity. The dione core can undergo redox reactions, contributing to its potential as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione is unique due to its specific combination of phenoxy and dione groups, which impart distinct chemical and physical properties

Properties

CAS No.

64011-60-5

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

2,5-bis(4-methylphenoxy)cyclohexane-1,4-dione

InChI

InChI=1S/C20H20O4/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-10,19-20H,11-12H2,1-2H3

InChI Key

TUQHFOIYOQNQOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CC(=O)C(CC2=O)OC3=CC=C(C=C3)C

Origin of Product

United States

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